molecular formula C21H21FN2O2 B2892006 4-{[4-(4-氟苯基)哌嗪-1-基]甲基}-7-甲基-2H-色满-2-酮 CAS No. 877781-98-1

4-{[4-(4-氟苯基)哌嗪-1-基]甲基}-7-甲基-2H-色满-2-酮

货号: B2892006
CAS 编号: 877781-98-1
分子量: 352.409
InChI 键: XXFZWKRWEKBLNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It has been studied for its inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of this compound or its analogues often involves reductive amination with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a fluorophenyl group and a chromen-2-one group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .

科学研究应用

晶体结构和化学性质

  • 类似化合物的晶体结构和化学性质一直是研究的重点。例如,对相关化合物 4-[双(4-氟苯基)甲基]哌嗪-1-碘化苦味酸盐的研究检查了其晶体结构,揭示了哌嗪环的椅子构象以及由氢键和 C—H⋯O 接触形成的三维网络 (Betz 等,2011).

药理学应用

  • 对该化合物的衍生物的研究显示了潜在的药理学应用。例如,嘧啶-哌嗪-色满和-喹啉偶联物已被合成并评估了其对人乳腺癌细胞系和人胚肾细胞的细胞毒活性,显示出显着的抗增殖活性 (Parveen 等,2017).

抗精神病潜力

  • 一项针对与本化合物在结构上相关的 7-[3-(1-哌啶基)丙氧基]色满酮的研究证明了作为非典型抗精神病药的潜力。这些化合物在与抗精神病药疗效相关的抑制行为中显示出口服效力,表明在人类中减少锥体外系副作用的诱导 (Bolós 等,1996).

抗癌特性

  • 另一项研究合成了 3-氨基-1-芳基-1H-苯并[f]色满-2-腈衍生物,并评估了它们对结直肠癌细胞的细胞毒性效力。研究结果表明,这些衍生物,特别是带有 4-氟苯基的衍生物,诱导癌细胞的细胞周期停滞和凋亡,从而提供了对潜在抗癌特性的见解 (Ahagh 等,2019).

合成工艺

  • 研究还集中在相关化合物的合成上。例如,一项研究详细介绍了具有类似哌嗪结构的药物氟桂利嗪的 Fe 催化合成,该药物以其血管扩张作用而闻名 (Shakhmaev 等,2016).

作用机制

Target of Action

The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .

Mode of Action

This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . The compound interacts with its targets and results in the inhibition of ENTs . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .

Biochemical Pathways

The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects .

Pharmacokinetics

It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The compound’s action results in the reduced uptake of uridine in ENT1 and ENT2 without affecting Km . Therefore, it is an irreversible and non-competitive inhibitor .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activity of ENTs, which are the targets of this compound, is increased in an acidic environment . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.

未来方向

The future directions for this compound could involve further studies on its selectivity towards ENT2 and its potential applications in the treatment of diseases where ENTs play a crucial role . Additionally, the development of novel processes and methods for making this compound and its intermediates could be a future direction .

属性

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-2-7-19-16(13-21(25)26-20(19)12-15)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFZWKRWEKBLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。